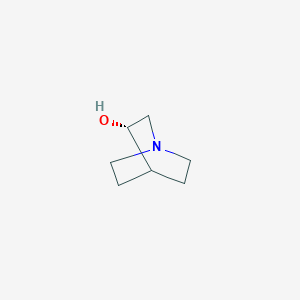

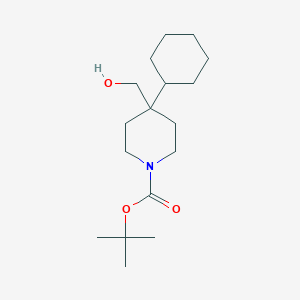

![molecular formula C12H15NO4 B041581 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol CAS No. 108261-07-0](/img/structure/B41581.png)

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol

Descripción general

Descripción

“5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol” is a compound that is related to cotarnine . It is a natural tautomeric pseudobase known to react with some CH and NH acids to form so-called dihydrocotarnyl derivatives .

Synthesis Analysis

The synthesis of this compound involves the aminoalkylation of indole and its derivatives with cotarnine. This reaction occurs regioselectively at the nitrogen atom of the indole fragment to give the corresponding 5-(1-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolines .Molecular Structure Analysis

The molecular structure of this compound includes a 1,3-dioxolo[4,5-g]isoquinoline ring system, which is a part of many biologically active natural products . The compound also contains a methoxy group and a methyl group attached to the ring system .Chemical Reactions Analysis

The products of the reaction involving this compound were found to undergo rearrangement into isomeric 5-(3-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolines. These constitute a new class of indolyltetrahydroisoquinoline systems .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 221.26 . The compound has a density of 1.6±0.1 g/cm³, a molar refractivity of 108.7±0.5 cm³, and a molar volume of 264.0±7.0 cm³ . It also has a polar surface area of 130 Ų and a polarizability of 43.1±0.5 10^-24 cm³ .Aplicaciones Científicas De Investigación

Cancer Research: Microtubule Inhibition

This compound is structurally related to noscapine, a non-addictive opioid that has been identified as a microtubule inhibitor . It has shown potential in the treatment of glioblastoma, a type of brain cancer, due to its ability to cross the blood-brain barrier and its anticancer activities. Unlike other microtubule inhibitors, it does not induce peripheral neuropathy, making it a promising candidate for further research in cancer therapeutics.

Neurochemical Research: Antitussive Properties

As a derivative of noscapine, this compound may share its antitussive (cough suppressant) properties without the addictive potential associated with other opioids . This makes it an interesting subject for neurochemical research, particularly in the development of safer cough suppressants.

Pharmacology: Opioid Receptor Binding

Despite binding to opioid receptors, this compound lacks significant hypnotic and euphoric effects, which could lead to a new class of pain management drugs with a lower risk of addiction .

Chemotherapy Enhancement

Research suggests that noscapine analogs, which include this compound, can enhance chemosensitivity in cancer cells . This means they could potentially be used to improve the efficacy of existing chemotherapy agents, making them more effective at lower doses.

Molecular Biology: Mitotic Arrest Induction

This compound forces microtubules into a paused state, leading to mitotic arrest and subsequent apoptosis in cancer cells . This unique mechanism of action is of significant interest in molecular biology and cancer research.

Chemical Synthesis: Precursor for Derivatives

The compound serves as a precursor for various derivatives with potential pharmacological activities. Its structure allows for modifications that could lead to the development of new drugs with diverse therapeutic applications .

Propiedades

IUPAC Name |

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-13-4-8-7(9(14)5-13)3-10-12(11(8)15-2)17-6-16-10/h3,9,14H,4-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIAEQCTLGPQCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=CC3=C(C(=C2C1)OC)OCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid](/img/structure/B41499.png)

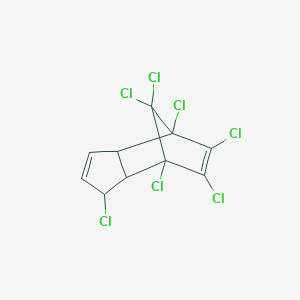

![(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B41516.png)

![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41528.png)